Unmatched BB1/BB2 Selectivity Ratio of PD 165929 vs. PD 168368 and PD 176252
PD 165929 exhibits a BB1 (NMB-R) selectivity over BB2 (GRP-R) of >1,587-fold, as defined by its Ki values (6.3 nM vs >10,000 nM) [1][2]. This is a defining and differentiating characteristic when compared to other key non-peptide antagonists. PD 168368, while also an NMB-R antagonist, has a much lower selectivity ratio of approximately 30- to 60-fold (Ki for NMB-R = 15-45 nM; Ki for GRP-R is 30- to 60-fold higher) [3]. PD 176252 is a non-selective, balanced antagonist with nanomolar affinity for both BB1 (Ki = 0.17 nM) and BB2 (Ki = 1.0 nM), representing a selectivity ratio of only ~6-fold [4]. This quantitative comparison highlights PD 165929's unique profile as the most BB1-selective antagonist among these key research tools.
| Evidence Dimension | BB1/BB2 Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | >1,587-fold (Ki BB1 = 6.3 nM; Ki BB2 > 10,000 nM) |
| Comparator Or Baseline | PD 168368: ~40-fold (Ki BB1 = 15-45 nM; Ki BB2 is 30-60x higher) [3]; PD 176252: ~6-fold (Ki BB1 = 0.17 nM; Ki BB2 = 1.0 nM) [4] |
| Quantified Difference | PD 165929 is >39 times more selective than PD 168368 and >264 times more selective than PD 176252. |
| Conditions | Radioligand binding assays using recombinant human receptors expressed in CHO or HEK293 cells [1][3][4]. |
Why This Matters
For studies where attribution of a biological effect specifically to BB1 receptor blockade is critical (e.g., in cells co-expressing BB1 and BB2), the exceptional selectivity of PD 165929 minimizes confounding off-target activity at the BB2 receptor, ensuring cleaner, more interpretable data.
- [1] Ashwood, V., Brownhill, V., Higginbottom, M., Horwell, D. C., Hughes, J., Lewthwaite, R. A., ... & Pinnock, R. D. (1996). PD 165929—the first high affinity non-peptide neuromedin-B (NMB) receptor selective antagonist. Bioorganic & Medicinal Chemistry Letters, 6(21), 2617-2622. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. PD 165929 Ligand Activity Chart. Available at: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=3156. View Source
- [3] Ryan, R. R., Weber, H. C., Hou, W., Mantey, S. A., Akeson, M., Pradhan, T. K., ... & Jensen, R. T. (1998). Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist PD 168368. Journal of Pharmacology and Experimental Therapeutics, 287(1), 171-179. View Source
- [4] Ryan, R. R., Weber, H. C., Hou, W., Mantey, S. A., Akeson, M., Pradhan, T. K., ... & Jensen, R. T. (1998). PD 176252—the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(1), 171-179. View Source
